4-bromo-2-ethyl-1-(trifluoromethyl)benzene
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Overview
Description
4-bromo-2-ethyl-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-ethyl-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 2-ethyl-1-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, resulting in high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-ethyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated or reduced trifluoromethyl derivatives.
Scientific Research Applications
4-bromo-2-ethyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to impart specific properties such as hydrophobicity or thermal stability.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure and reactivity.
Agriculture: Used as an intermediate in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 4-bromo-2-ethyl-1-(trifluoromethyl)benzene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. The trifluoromethyl group can influence the reactivity and stability of the compound by electron-withdrawing effects, making it a valuable functional group in various chemical transformations.
Comparison with Similar Compounds
4-bromo-2-ethyl-1-(trifluoromethyl)benzene can be compared to other similar compounds such as:
4-bromo-1-(trifluoromethyl)benzene: Lacks the ethyl group, resulting in different reactivity and applications.
4-chloro-2-ethyl-1-(trifluoromethyl)benzene: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
4-bromo-2-methyl-1-(trifluoromethyl)benzene: Contains a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Properties
CAS No. |
1369865-04-2 |
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Molecular Formula |
C9H8BrF3 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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